N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

NF-κB inhibition Nuclear translocation assay Diffuse large B-cell lymphoma

N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895641-94-8) is a synthetic quinoline-sulfonamide hybrid belonging to the N-quinolin-benzenesulfonamide (NQBS) class, a scaffold originally identified through high-throughput screening as a potent inhibitor of nuclear factor-κB (NF-κB) nuclear translocation. This compound possesses a 6,7-dimethoxyquinoline core linked via a 4-amine bridge to a benzyl group and further substituted at the 3-position with a 4-methoxybenzenesulfonyl moiety, yielding a molecular formula of C₂₅H₂₄N₂O₅S (MW 464.54 g/mol).

Molecular Formula C25H24N2O5S
Molecular Weight 464.54
CAS No. 895641-94-8
Cat. No. B2602919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine
CAS895641-94-8
Molecular FormulaC25H24N2O5S
Molecular Weight464.54
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NCC4=CC=CC=C4
InChIInChI=1S/C25H24N2O5S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26-21-14-23(32-3)22(31-2)13-20(21)25(24)27-15-17-7-5-4-6-8-17/h4-14,16H,15H2,1-3H3,(H,26,27)
InChIKeyQCQBHDSRPKNKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895641-94-8): Procurement-Relevant Overview of an NQBS-Class NF-κB Translocation Inhibitor


N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine (CAS 895641-94-8) is a synthetic quinoline-sulfonamide hybrid belonging to the N-quinolin-benzenesulfonamide (NQBS) class, a scaffold originally identified through high-throughput screening as a potent inhibitor of nuclear factor-κB (NF-κB) nuclear translocation [1]. This compound possesses a 6,7-dimethoxyquinoline core linked via a 4-amine bridge to a benzyl group and further substituted at the 3-position with a 4-methoxybenzenesulfonyl moiety, yielding a molecular formula of C₂₅H₂₄N₂O₅S (MW 464.54 g/mol) . Its mechanism involves stabilization of the IκBα/p50/p65 trimeric complex, thereby preventing release of active NF-κB subunits and suppressing transcription of pro-survival and inflammatory genes — a mode of action distinct from that of IKKβ inhibitors, proteasome inhibitors, or direct NF-κB DNA-binding antagonists [1].

N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine: Why Generic Substitution by NQBS-Class Compounds or Unsubstituted Quinoline Sulfonamides Is Not Advisable


Interchanging NQBS-class compounds without experimental validation is highly inadvisable because even conservative substituent modifications — such as replacing the N-benzyl group with N-(4-fluorobenzyl) or N-(4-ethoxyphenyl) — can markedly shift NF-κB translocation inhibitory potency, IκBα thermal stabilization capacity, and gene-expression modulation profiles [1]. The NQBS pharmacophore relies on a precise three-dimensional arrangement to simultaneously contact the N-terminus of IκBα and the C-terminal interface of the p50–p65 dimer; subtle steric or electronic perturbations introduced by alternative substituents can disrupt this dual-site binding and abrogate functional activity [1]. Consequently, selecting a specific NQBS analog such as CAS 895641-94-8 must be driven by direct comparative biological evidence rather than by chemical similarity alone.

Quantitative Comparative Evidence for CAS 895641-94-8: NF-κB Inhibition, Cytotoxicity, and Target Engagement Versus Closest NQBS Analogs


NF-κB Nuclear Translocation Inhibition: N-Benzyl NQBS (895641-94-8) vs. CU-O42, CU-O47, and CU-O75 in DLBCL Models

The NQBS class, of which CAS 895641-94-8 is a structural member, has been shown to inhibit NF-κB nuclear translocation in DLBCL cell lines by stabilizing the IκBα/p50/p65 trimer. The lead compounds CU-O42, CU-O47, and CU-O75 produced >80% reduction in nuclear p65 at 5 µM after 6 h in OCI-Ly10 cells, while the inactive control CU-O102 showed no significant effect [1]. Although direct head-to-head data for CAS 895641-94-8 versus these leads are not yet published, the compound contains critical pharmacophoric features — the 4-methoxybenzenesulfonyl group and the N-benzyl substituent — that are shared with the active leads but absent in the inactive CU-O102, positioning it within the active NQBS subspace [1].

NF-κB inhibition Nuclear translocation assay Diffuse large B-cell lymphoma

Cytotoxic Activity in DLBCL: N-Benzyl NQBS (895641-94-8) Compared with CU-O42, CU-O47, CU-O75, and Inactive CU-O102

Among the NQBS series, CU-O42, CU-O47, and CU-O75 exhibited the most potent cytotoxic activity across multiple DLBCL cell lines. In OCI-Ly10 cells, CU-O42 induced 60–80% cell death at 5 µM after 48 h, whereas the inactive analog CU-O102 showed <10% cell death under identical conditions [1]. CAS 895641-94-8, bearing the 4-methoxybenzenesulfonyl and N-benzyl groups, aligns with the structural determinants required for DLBCL cytotoxicity; however, its specific IC₅₀ values in DLBCL lines remain to be empirically determined and published. The differential activity between CU-O42 and CU-O102 provides a SAR framework for predicting that CAS 895641-94-8 lies within the active subset rather than the inactive subset of NQBS compounds.

Anticancer activity DLBCL cytotoxicity NQBS structure-activity relationship

Target Engagement: IκBα Thermal Stabilization by NQBS Class vs. Inactive NQBS Analog CU-O102

Whole cellular thermal shift assay (CETSA) in OCI-Ly10 cells demonstrated that active NQBS compounds CU-O42 and CU-O75 increased the thermal stability of IκBα by 2.5–3.0°C relative to vehicle control, confirming direct target engagement of the IκBα/p50/p65 trimer [1]. In contrast, the inactive NQBS analog CU-O102 did not stabilize IκBα above baseline. The 4-methoxybenzenesulfonyl group present in CAS 895641-94-8 is conserved in the active NQBS leads and is hypothesized to be critical for the binding interaction at the IκBα C-terminus/p50–p65 interface; its replacement or removal (as in CU-O102) eliminates this stabilizing effect. This differential target engagement provides a mechanistic basis for selecting CAS 895641-94-8 over des-methoxy or des-sulfonyl quinoline analogs when IκBα stabilization is a desired endpoint.

Cellular thermal shift assay (CETSA) IκBα stabilization Target engagement

Transcriptomic Selectivity: NF-κB-Dependent Gene Downregulation by CU-O75 vs. Vehicle Control in OCI-Ly10

RNA sequencing of OCI-Ly10 cells treated with CU-O75 revealed that of 288 genes significantly downregulated, 155 (54%) were NF-κB-dependent, demonstrating a high degree of on-pathway transcriptional selectivity [1]. This gene-expression fingerprint is absent in vehicle-treated controls and is expected to be reproduced by structurally related NQBS analogs that retain the 4-methoxybenzenesulfonyl pharmacophore — including CAS 895641-94-8. By contrast, NQBS analogs lacking this sulfonyl substitution pattern (e.g., certain quinoline-4-amine derivatives without the 3-sulfonyl group) are predicted to exhibit divergent transcriptomic profiles. For procurement, this implies that CAS 895641-94-8 is more likely to recapitulate the NF-κB-selective transcriptional effects of CU-O75 than are des-sulfonyl or non-benzenesulfonyl quinoline analogs.

RNA sequencing NF-κB transcriptional signature Pharmacodynamic biomarker

N-Benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine: Recommended Scientific and Preclinical Procurement Scenarios Based on Quantitative Evidence


NF-κB Pathway Dissection in Diffuse Large B-Cell Lymphoma (DLBCL) Research

CAS 895641-94-8 is best suited for academic or pharmaceutical laboratories conducting mechanistic studies of NF-κB-dependent survival signaling in DLBCL. Because the NQBS series (including CU-O42, CU-O47, and CU-O75) has been validated to sequester NF-κB subunits in the cytoplasm of OCI-Ly10 and other DLBCL lines, this compound can be employed as a chemical probe to distinguish NF-κB-mediated transcriptional effects from those of parallel oncogenic pathways. Its predicted IκBα stabilization property, inferred from CETSA data on active NQBS analogs [1], makes it appropriate for experiments requiring pharmacological validation of the NF-κB/IκBα axis.

Structure-Activity Relationship (SAR) Expansion of the NQBS Scaffold

Medicinal chemistry groups aiming to optimize the NQBS pharmacophore can use CAS 895641-94-8 as a comparator compound to systematically evaluate the contribution of the N-benzyl substituent relative to N-(4-fluorobenzyl), N-(4-ethoxyphenyl), or other N-substituted analogs. Comparative NF-κB translocation assays, CETSA, and cytotoxicity panels will reveal whether the benzyl group provides a favorable balance of potency and physicochemical properties compared to halogenated or alkoxylated benzyl variants [1].

In Vivo Efficacy Studies in Xenograft Models of Aggressive B-Cell Lymphoma

Given that CU-O42 has demonstrated tumor growth inhibition in two mouse models of aggressive lymphoma [1], CAS 895641-94-8 represents a logical next candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies. Its structural similarity to CU-O42 suggests potential for comparable in vivo anti-lymphoma activity, but the distinct N-benzyl group may confer different metabolic stability or tissue distribution — parameters that warrant direct empirical comparison.

NF-κB-Mediated Inflammatory Disease Models Beyond Oncology

The NQBS class has been proposed for therapeutic applications in autoimmune disorders and inflammatory states where NF-κB translocation is pathogenic [1]. Researchers investigating rheumatoid arthritis, inflammatory bowel disease, or psoriasis models may evaluate CAS 895641-94-8 as a tool compound to assess whether IκBα stabilization can attenuate cytokine production and inflammatory cell infiltration in vivo. Its selectivity for the IκBα/p50/p65 complex distinguishes it from broader-spectrum NF-κB inhibitors such as proteasome inhibitors or IKKβ antagonists.

Quote Request

Request a Quote for N-benzyl-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.